Cas no 4503-96-2 ( )

  structure
  structure
Product Name: 
Numero CAS:4503-96-2
MF:C16H17NO2
MW:255.311684370041
CID:929782
PubChem ID:100005
Update Time:2025-04-19

  Proprietà chimiche e fisiche

Nomi e identificatori

    • N-Benzoyl-L-phenylalaninol
    • S(-)-N-(α-Hydroxymethylphenethyl)benzamide
    • (-)-N-((S)-1-hydroxy-3-phenylpropyl)benzamide
    • (2S)-2-(Benzoylamino)-3-phenyl-1-propanol
    • (2S)-2-benzoylamino-3-phenylpropan-1-ol
    • (S) N-benzoylphenylalaninol
    • (S)-2-Benzoylamino-3-phenyl-1-propanol
    • (S)-N-(1-benzyl-2-hydroxyethyl)-benzamide
    • (S)-N-(1-hydroxy-3-phenyl-2-propanyl)benzamide
    • (S)-N-(1-hydroxymethyl-2-phenylethyl)benzamide
    • Benzoyl-L-phenylalaninol
    • Nsc306230
    • MLS000699503
    • MEGxm0_000140
    • Z1117859559
    • NIOSH/CV5379045
    • Benzamide, N-(alpha-(hydroxymethyl)phenethyl)-
    • SMR000230356
    • CV53790450
    • FT-0763789
    • CHEMBL1731675
    • NSC-306230
    • 4503-96-2
    • N-(alpha-(Hydroxymethyl)phenethyl)benzamide
    • HMS2518H24
    • N-(1-benzyl-2-hydroxyethyl)benzamide
    • Benzamide, N-(1-(hydroxymethyl)-2-phenylethyl)-, (S)-
    • 2-Benzamido-3-phenyl-1-propanol
    • NCGC00170025-02!N-(1-hydroxy-3-phenylpropan-2-yl)benzamide
    • NCGC00170025-01
    • AR-360/42760841
    • S(-)-N-(alpha-Hydroxymethylphenethyl)benzamide
    • 92265-06-0
    • ACon1_002243
    • AKOS009104686
    • n-(1-hydroxy-3-phenylpropan-2-yl)benzamide
    • NSC-117755
    • ACon0_001484
    • NSC 306230
    • SCHEMBL3682310
    • NSC117755
    • BRD-A81112810-001-01-0
    • (S)-N-(1-Hydroxymethyl-2-phenylethyl)-benzamide
    • N-Benzoyl-L-phenyalaninol
    • (-)-N-[(1S)-1-(Hydroxymethyl)-2-phenylethyl]-benzamide
    • DS-002401
    • DA-40512
    •  
    • Inchi: 1S/C16H17NO2/c18-12-15(11-13-7-3-1-4-8-13)17-16(19)14-9-5-2-6-10-14/h1-10,15,18H,11-12H2,(H,17,19)
    • Chiave InChI: RFYNAVYPYXLVOM-UHFFFAOYSA-N
    • Sorrisi: OCC(CC1C=CC=CC=1)NC(C1C=CC=CC=1)=O

Proprietà calcolate

  • Massa esatta: 255.12601
  • Massa monoisotopica: 255.125929
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 5
  • Complessità: 268
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 49.3
  • XLogP3: 2.5

Proprietà sperimentali

  • Densità: 1.153
  • Punto di ebollizione: 513.1°Cat760mmHg
  • Punto di infiammabilità: 264.1°C
  • PSA: 49.33
  • LogP: 2.41090
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.